molecular formula C22H17FN2O3S B2703521 N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide CAS No. 919033-74-2

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2703521
CAS RN: 919033-74-2
M. Wt: 408.45
InChI Key: CTFZHQHKKRCEPV-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a fluorobenzyl group, a thiazole ring, and a chromene ring with a carboxamide group. These functional groups could potentially contribute to the compound’s reactivity and biological activity .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the compound’s molecular geometry, connectivity of atoms, and molecular weight.


Chemical Reactions Analysis

The compound’s reactivity can be influenced by the presence of the fluorobenzyl group, the thiazole ring, and the chromene ring with a carboxamide group. These functional groups can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound such as solubility, melting point, boiling point, and stability can be influenced by the functional groups present in the compound .

Scientific Research Applications

Anticholinesterase Activity

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has been explored for its anticholinesterase activity. A study synthesized and tested similar compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), revealing significant activity toward AChE. These findings indicate potential applications in treating conditions like Alzheimer's disease, where cholinesterase inhibitors are commonly used (Ghanei-Nasab et al., 2016).

Chemosensor Applications

The chemical structure of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is similar to compounds used as chemosensors. One study synthesized coumarin benzothiazole derivatives, demonstrating their ability to detect cyanide anions, indicating potential applications in chemical sensing and environmental monitoring (Wang et al., 2015).

Metabolism and Disposition Studies

Compounds similar to N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide have been studied for their metabolism and disposition using 19F-NMR spectroscopy. These studies are crucial for understanding the pharmacokinetics and dynamics of potential drug candidates (Monteagudo et al., 2007).

Antimicrobial Activity

The structure of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is similar to compounds with known antimicrobial properties. A study detailed the synthesis of related compounds, evaluating their effectiveness against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Raval et al., 2012).

Cytotoxic Activity

Similar compounds have been evaluated for their cytotoxic activities, especially against cancer cell lines. Such studies are integral to cancer research, providing insights into potential chemotherapeutic agents (Deady et al., 2005).

Mechanism of Action

The mechanism of action of the compound would depend on its biological target. Without specific information, it’s difficult to predict the compound’s mechanism of action .

Safety and Hazards

The safety and hazards associated with the compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling the compound .

Future Directions

Future research could focus on elucidating the compound’s synthesis, molecular structure, reactivity, mechanism of action, and physical and chemical properties. Additionally, the compound’s potential biological activity and therapeutic applications could be explored .

properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-6,8-dimethyl-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3S/c1-12-7-13(2)20-17(8-12)18(26)10-19(28-20)21(27)25-22-24-11-16(29-22)9-14-3-5-15(23)6-4-14/h3-8,10-11H,9H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFZHQHKKRCEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

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